Lithium 2,6-dimethoxybenzoate Lithium 2,6-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14005933
InChI: InChI=1S/C9H10O4.Li/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C9H9LiO4
Molecular Weight: 188.1 g/mol

Lithium 2,6-dimethoxybenzoate

CAS No.:

Cat. No.: VC14005933

Molecular Formula: C9H9LiO4

Molecular Weight: 188.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium 2,6-dimethoxybenzoate -

Molecular Formula C9H9LiO4
Molecular Weight 188.1 g/mol
IUPAC Name lithium;2,6-dimethoxybenzoate
Standard InChI InChI=1S/C9H10O4.Li/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1
Standard InChI Key VAQQFXMQSODZQD-UHFFFAOYSA-M
Canonical SMILES [Li+].COC1=C(C(=CC=C1)OC)C(=O)[O-]

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

Lithium 2,6-dimethoxybenzoate is formally classified as a lithium carboxylate, characterized by the replacement of the acidic hydrogen in 2,6-dimethoxybenzoic acid with a lithium ion. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₉LiO₄
Molecular Weight188.1 g/mol
IUPAC NameLithium 2,6-dimethoxybenzoate
Canonical SMILES[Li+].COC1=C(C(=CC=C1)OC)C(=O)[O−]
CAS Registry Number2785-97-9

The compound’s structure features two methoxy groups at the 2- and 6-positions of the benzene ring, which electronically activate the aromatic system, enhancing its nucleophilicity. The lithium ion coordinates with the carboxylate oxygen, forming a tight ion pair that influences reactivity in polar solvents .

Crystallographic Insights

While direct crystallographic data for lithium 2,6-dimethoxybenzoate is limited, analogous lithium phenolates exhibit dimeric structures in the solid state. For example, lithium 2,6-dibenzylphenolate forms a dimeric complex with ether solvents such as Et₂O or DME (1,2-dimethoxyethane), where each lithium atom coordinates to two oxygen atoms from the phenolate and one from the solvent . This suggests that lithium 2,6-dimethoxybenzoate may adopt similar supramolecular arrangements, stabilized by Li–O interactions and π-arene stacking .

Synthesis and Purification

Conventional Synthesis Routes

The most widely reported synthesis involves the neutralization of 2,6-dimethoxybenzoic acid with lithium hydroxide or lithium carbonate in anhydrous conditions:

2,6-(MeO)₂C₆H₃COOH+LiOH2,6-(MeO)₂C₆H₃COOLi+H₂O\text{2,6-(MeO)₂C₆H₃COOH} + \text{LiOH} \rightarrow \text{2,6-(MeO)₂C₆H₃COOLi} + \text{H₂O}

Key considerations include:

  • Solvent Selection: Reactions are typically conducted in ethereal solvents (e.g., THF, Et₂O) to solubilize the lithium salt and prevent aggregation .

  • Temperature Control: Room-temperature conditions suffice, though cooling may be employed to mitigate side reactions.

  • Purification: The product is isolated via lyophilization or recrystallization from non-polar solvents, yielding a white crystalline solid .

Alternative Methods

Reactivity and Mechanistic Behavior

Nucleophilic Acyl Substitution

The lithium carboxylate group acts as a strong nucleophile, participating in acyl transfer reactions with electrophiles such as alkyl halides or carbonyl compounds. For example, in peptide synthesis, lithium 2,6-dimethoxybenzoate facilitates the formation of amide bonds via activation of carboxylic acids :

RCOOH+2,6-(MeO)₂C₆H₃COOLiRCOOLi++2,6-(MeO)₂C₆H₃COOH\text{RCOOH} + \text{2,6-(MeO)₂C₆H₃COOLi} \rightarrow \text{RCOO}^−\text{Li}^+ + \text{2,6-(MeO)₂C₆H₃COOH}

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic substitution. In radiopharmaceutical applications, bromination at the 3-position of the dimethoxybenzene moiety enables the incorporation of bromine-76 isotopes for positron emission tomography (PET) imaging :

2,6-(MeO)₂C₆H₃COOLi+Br23-Br-2,6-(MeO)₂C₆H₃COOLi+HBr\text{2,6-(MeO)₂C₆H₃COOLi} + \text{Br}_2 \rightarrow \text{3-Br-2,6-(MeO)₂C₆H₃COOLi} + \text{HBr}

This reactivity is attributed to the methoxy groups’ +M effect, which directs electrophiles to the para position relative to the substituents .

Applications in Organic and Medicinal Chemistry

Peptide Labeling and Radiopharmaceuticals

Lithium 2,6-dimethoxybenzoate derivatives serve as precursors for prosthetic groups in radiolabeling. For instance, N-succinimidyl-3-bromo-2,6-dimethoxybenzoate enables the site-specific incorporation of bromine-76 into RGD peptides, enhancing tumor-targeting PET probes . Clinical studies demonstrate that these labeled peptides exhibit high affinity for αvβ3 integrins overexpressed in angiogenic tissues .

Catalysis in Cross-Coupling Reactions

The compound’s nucleophilicity facilitates transmetalation steps in palladium-catalyzed cross-couplings. In Suzuki-Miyaura reactions, lithium 2,6-dimethoxybenzoate transfers the aryl group to palladium intermediates, enabling the synthesis of biaryl structures . Comparative studies show that electron-rich aryl lithium reagents improve yields in sterically hindered couplings .

Future Research Directions

Advanced Materials Synthesis

The lithium salt’s ability to stabilize nanoparticles and coordinate with polymers warrants exploration in battery electrolytes or conductive materials. Preliminary studies on analogous lithium phenolates suggest potential in lithium-ion conductivity enhancement .

Biomedical Engineering

Functionalization of the benzoate group with bioactive moieties (e.g., targeting ligands) could yield dual-purpose agents for theranostics. For example, conjugating the compound to anticancer drugs may enable simultaneous imaging and therapy .

Mechanistic Studies

In silico modeling (e.g., DFT calculations) could elucidate the role of solvent and counterions in reaction kinetics. The SCRF-B3LYP/6-31G* method has already provided insights into bromination pathways , but further work is needed to optimize conditions for industrial-scale applications.

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